![molecular formula C17H20 B13787422 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 87480-42-0](/img/structure/B13787422.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by its intricate arrangement of carbon atoms, forming a highly strained and rigid framework. The compound’s structure includes multiple fused rings, making it an interesting subject for studies in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring systems efficiently. The starting materials for these reactions are usually dienes and dienophiles that, under specific conditions, undergo cycloaddition to form the desired polycyclic structure .
Industrial Production Methods
While the industrial production of such a specialized compound is not common, the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors to facilitate the Diels-Alder reactions and the implementation of purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that can dissolve the reactants and products effectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, reduction could produce alkanes, and substitution might result in halogenated derivatives of the original compound.
科学的研究の応用
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of strained polycyclic hydrocarbons and their reactivity.
Biology: Its derivatives might be explored for potential biological activity, although specific applications in biology are less common.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly those that benefit from the unique structural features of the compound.
作用機序
The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects is primarily related to its structural features. The rigidity and strain within the molecule can influence its reactivity and interactions with other molecules. For example, the compound’s ability to undergo Diels-Alder reactions is a direct result of its conjugated double bonds and the spatial arrangement of its atoms .
類似化合物との比較
Similar Compounds
Hexacyclo[8.7.0.03,8.05,15.06,13.012,16]heptadeca-1(10),5-diene-3,8-dicarboxylic anhydride: This compound also features a complex polycyclic structure and undergoes similar types of reactions.
Diademanes: These are another class of polycyclic hydrocarbons with similar structural complexity and reactivity.
Uniqueness
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is unique due to its specific arrangement of rings and the resulting strain within the molecule.
特性
CAS番号 |
87480-42-0 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC名 |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
InChIキー |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


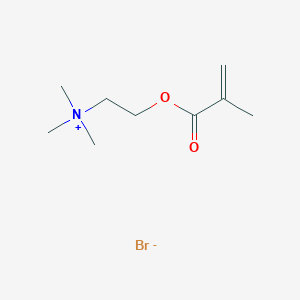
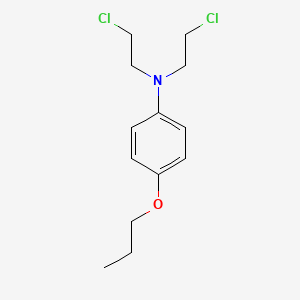
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
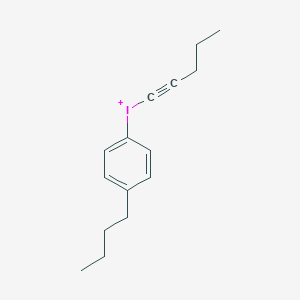
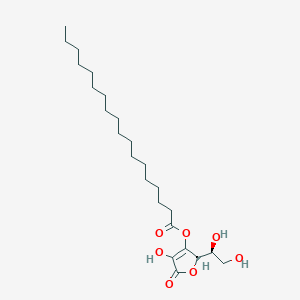
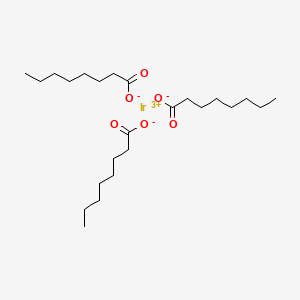
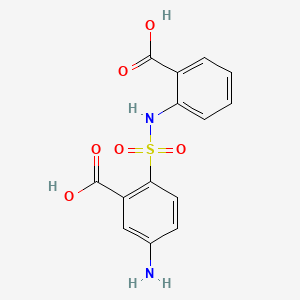
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
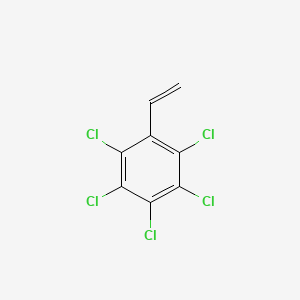
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
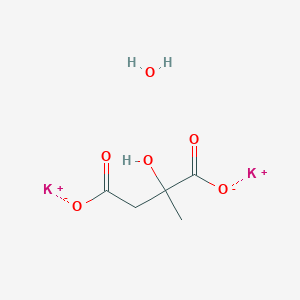
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)
![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)
